(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester
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Overview
Description
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a benzyloxycarbonyl group, and an amino group attached to a hexanoic acid methyl ester backbone. Its stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by esterification and subsequent hydroxylation. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ester group yields an alcohol.
Scientific Research Applications
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-Hydroxy-3-aminohexanoic Acid Methyl Ester: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
(3S)-2-Hydroxy-3-[[(methoxy)carbonyl]amino]hexanoic Acid Methyl Ester: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its chemical properties.
Uniqueness
The presence of the benzyloxycarbonyl group in (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester provides unique reactivity and stability, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
methyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKMOKXTDIRDT-UEWDXFNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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